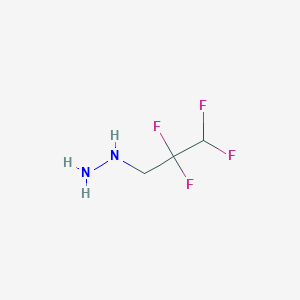

Hydrazine, (2,2,3,3-tetrafluoropropyl)-

Description

Contextualization within Contemporary Fluorinated Organic Chemistry

Fluorinated compounds are of significant interest due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. These characteristics can lead to enhanced thermal stability, increased lipophilicity, and altered electronic properties in the parent molecule. In the context of contemporary research, the strategic placement of fluorine atoms is a key tool for fine-tuning molecular properties for specific applications. The tetrafluoropropyl group, in particular, introduces a significant fluorine content while maintaining a degree of conformational flexibility.

Overview of Hydrazine (B178648) Derivative Significance in Synthetic Methodologies

Hydrazine (N₂H₄) and its derivatives are versatile reagents and building blocks in organic synthesis. colorado.edu The nucleophilic nature of the nitrogen atoms allows for a wide range of reactions, including the formation of hydrazones, hydrazides, and various heterocyclic compounds. scholaris.caorganic-chemistry.org Hydrazines are fundamental in well-known reactions such as the Wolff-Kishner reduction, which converts carbonyl functionalities into methylene (B1212753) groups. epa.gov The incorporation of hydrazine moieties into more complex molecules is a common strategy for creating compounds with diverse chemical reactivity and for accessing a variety of molecular scaffolds. researchgate.net

Rationale for Dedicated Academic Investigation of (2,2,3,3-tetrafluoropropyl)hydrazine

The dedicated academic investigation of (2,2,3,3-tetrafluoropropyl)hydrazine is driven by the desire to understand how the presence of the tetrafluoropropyl group influences the fundamental properties and reactivity of the hydrazine moiety. The electron-withdrawing nature of the fluorinated alkyl chain is expected to modulate the nucleophilicity and basicity of the hydrazine nitrogens, potentially leading to novel reactivity patterns. Furthermore, the introduction of this specific fluorinated substituent provides a unique opportunity to study the interplay between the energetic properties of the hydrazine core and the physicochemical characteristics imparted by the fluorine atoms.

Scope and Research Objectives within Pure Chemical Disciplines

The study of (2,2,3,3-tetrafluoropropyl)hydrazine within pure chemical disciplines focuses on several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to (2,2,3,3-tetrafluoropropyl)hydrazine and its derivatives. This includes the thorough characterization of these new compounds using modern analytical techniques.

Physicochemical Properties: Investigating the fundamental physical and chemical properties of the compound, such as its thermal stability, spectroscopic signatures, and conformational preferences.

Reactivity Studies: Exploring the reactivity of the hydrazine group in the presence of the electron-withdrawing tetrafluoropropyl substituent. This involves studying its behavior in various organic transformations and comparing it to non-fluorinated analogues.

Theoretical Modeling: Employing computational chemistry methods to understand the electronic structure, bonding, and reaction mechanisms of (2,2,3,3-tetrafluoropropyl)hydrazine at a molecular level.

Structure

3D Structure

Properties

CAS No. |

667916-14-5 |

|---|---|

Molecular Formula |

C3H6F4N2 |

Molecular Weight |

146.09 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoropropylhydrazine |

InChI |

InChI=1S/C3H6F4N2/c4-2(5)3(6,7)1-9-8/h2,9H,1,8H2 |

InChI Key |

LBFJSIPTXQXDFA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)F)(F)F)NN |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 2,2,3,3 Tetrafluoropropyl Hydrazine

Strategic Precursor Selection and Reaction Design Principles

The design of a viable synthetic route to (2,2,3,3-tetrafluoropropyl)hydrazine hinges on the strategic selection of readily accessible precursors and the application of established reaction principles for C-N bond formation. Two primary pathways are proposed, based on analogous reactions in organofluorine and hydrazine (B178648) chemistry.

Pathway A: Nucleophilic Substitution

This approach centers on the nucleophilic substitution of a suitable leaving group on a tetrafluoropropyl backbone by hydrazine or a protected equivalent. The key precursor is 2,2,3,3-tetrafluoro-1-propanol (B1207051) sigmaaldrich.comnih.gov, which can be synthesized from tetrafluoroethylene (B6358150) and formaldehyde. google.com The alcohol is then converted into a more reactive electrophile, such as 2,2,3,3-tetrafluoropropyl bromide or a sulfonate ester (e.g., tosylate or mesylate). The strong electron-withdrawing nature of the adjacent difluoro- and tetrafluoroethyl groups activates the terminal carbon for nucleophilic attack.

The reaction design involves the direct alkylation of hydrazine hydrate (B1144303). researchgate.net However, due to the high reactivity of hydrazine, over-alkylation is a significant challenge. To control selectivity, a large excess of hydrazine is often employed. Alternatively, a protected hydrazine, such as tert-butyl carbazate, can be used to achieve mono-alkylation, followed by a deprotection step. organic-chemistry.orgpsu.edu

Pathway B: Reductive Amination

An alternative strategy involves the reductive amination of a carbonyl compound. This pathway would begin with the oxidation of 2,2,3,3-tetrafluoro-1-propanol to the corresponding aldehyde, 2,2,3,3-tetrafluoropropanal . This aldehyde can then react with hydrazine to form an intermediate hydrazone. libretexts.orglibretexts.org Subsequent reduction of the hydrazone yields the target (2,2,3,3-tetrafluoropropyl)hydrazine. This two-step, one-pot process is analogous to the Wolff-Kishner reduction, although milder reducing agents would be necessary to preserve the N-N bond and prevent complete reduction to an alkane. pressbooks.publibretexts.org

The formation of fluorinated hydrazones via the condensation of fluorinated carbonyls with hydrazines is a well-documented approach. rsc.orgnih.govnih.gov The choice of reducing agent for the hydrazone is critical; options include catalytic hydrogenation or hydride reagents like sodium cyanoborohydride, which are known to be effective for reducing imines and hydrazones under controlled conditions.

Development of Optimized Reaction Conditions and Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of (2,2,3,3-tetrafluoropropyl)hydrazine. The following tables present hypothetical yet plausible parameters for the proposed synthetic pathways, based on established methodologies for similar transformations. scholaris.cad-nb.info

Interactive Data Table: Pathway A - Nucleophilic Substitution of 2,2,3,3-Tetrafluoropropyl Bromide

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Nucleophile | Hydrazine Hydrate | Hydrazine Hydrate | tert-Butyl Carbazate |

| Solvent | Ethanol (B145695) | Acetonitrile | Dimethylformamide (DMF) |

| Temperature (°C) | 80 | 60 | 70 |

| Base | None (Excess Hydrazine) | K₂CO₃ | Triethylamine |

| Reaction Time (h) | 12 | 24 | 18 |

| Yield (%) | 45 | 55 | 65 (before deprotection) |

Note: The yields are illustrative and based on typical outcomes for hydrazine alkylation reactions.

Interactive Data Table: Pathway B - Reductive Amination via Hydrazone Formation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Hydrazine Source | Hydrazine Hydrate | Hydrazine Monohydrochloride | Anhydrous Hydrazine |

| Solvent | Methanol (B129727) | Ethanol/Water | Tetrahydrofuran (THF) |

| Reducing Agent | NaBH₃CN | H₂/Pd-C | LiAlH₄ (controlled temp) |

| Temperature (°C) | 25 | 50 (hydrogenation) | 0 to 25 |

| pH/Catalyst | Acetic Acid (cat.) | Neutral | - |

| Reaction Time (h) | 24 | 12 | 6 |

| Yield (%) | 60 | 70 | 50 |

Note: The yields are illustrative and based on typical outcomes for reductive amination and fluorinated hydrazone reduction. dicp.ac.cnacs.org

Exploration of Green Chemistry Approaches in its Synthesis

Incorporating green chemistry principles is essential for developing sustainable synthetic processes. For the synthesis of (2,2,3,3-tetrafluoropropyl)hydrazine, several green strategies can be explored.

Solvent Selection : Traditional solvents like DMF and chlorinated hydrocarbons can be replaced with greener alternatives. For Pathway A, using ethanol or even water as a solvent could be feasible, especially with excess hydrazine hydrate. rsc.orgorientjchem.org For Pathway B, alcohols like ethanol and methanol are common and relatively benign solvents.

Catalysis : In the reductive amination pathway, utilizing heterogeneous catalysts like Palladium on carbon (Pd/C) offers advantages, as the catalyst can be easily recovered and reused, minimizing waste. organic-chemistry.org

Atom Economy : The reductive amination pathway (B) is generally more atom-economical than the substitution pathway (A), which involves the conversion of an alcohol to a halide, generating byproducts. One-pot procedures where the hydrazone is formed and reduced in the same vessel without isolation can further improve process efficiency. scholaris.ca

Energy Efficiency : Exploring lower reaction temperatures, potentially through more efficient catalytic systems, can reduce energy consumption. Microwave-assisted synthesis is another avenue that could shorten reaction times and improve energy efficiency, as demonstrated in the synthesis of other hydrazine derivatives.

Methodologies for Scale-Up and Process Intensification Studies

Transitioning the synthesis of (2,2,3,3-tetrafluoropropyl)hydrazine from laboratory-scale to industrial production requires careful consideration of scale-up and process intensification.

Batch to Continuous Flow : Both proposed pathways are amenable to adaptation in continuous flow reactors. Flow chemistry offers superior heat and mass transfer, improved safety (especially when handling energetic materials like hydrazine), and the potential for higher throughput and consistency. For the nucleophilic substitution (Pathway A), a packed-bed reactor with a solid-supported base could be employed. For the reductive amination (Pathway B), a multi-stage flow system could integrate hydrazone formation and subsequent catalytic hydrogenation.

Process Analytical Technology (PAT) : Implementing in-line monitoring techniques, such as FT-IR or Raman spectroscopy, can provide real-time data on reaction progress. This allows for precise control over reaction parameters, ensuring optimal yield and purity while minimizing batch failures.

Downstream Processing : The purification of the final product is a critical step. On a larger scale, distillation or crystallization would be the preferred methods. For the hydrazine compound, which is likely a liquid, vacuum distillation would be necessary to avoid thermal decomposition. The development of a robust purification protocol is essential for achieving the required product specifications.

Advanced Spectroscopic and Structural Characterization of 2,2,3,3 Tetrafluoropropyl Hydrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Probing Local Environments

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For (2,2,3,3-tetrafluoropropyl)hydrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and the electronic influence of the fluorine atoms.

The ¹H NMR spectrum of (2,2,3,3-tetrafluoropropyl)hydrazine is expected to show four distinct signals corresponding to the four different proton environments: the primary amine (-NH₂), the secondary amine (-NH-), the methylene (B1212753) group (-CH₂-), and the terminal methine group (-CF₂H).

The protons on the hydrazine (B178648) moiety (-NH and -NH₂) would appear as broad signals due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange. Their chemical shifts would be sensitive to solvent and concentration. The methylene protons (-CH₂) adjacent to the hydrazine group would likely appear as a triplet, split by the two neighboring protons of the secondary amine and the two fluorine atoms on the adjacent carbon. The most distinctive signal would be the terminal proton (-CF₂H), which is expected to be a triplet of triplets due to coupling with the two geminal fluorine atoms (²JHF) and the two vicinal fluorine atoms (³JHF).

The broadband proton-decoupled ¹³C NMR spectrum is predicted to display three signals for the three carbon atoms of the propyl chain. chemistrysteps.com The presence of highly electronegative fluorine atoms causes a significant downfield shift for the carbons they are attached to. thieme-connect.delibretexts.org The C-3 carbon, bonded to two fluorine atoms and a hydrogen, and the C-2 carbon, bonded to two fluorine atoms, would be found at very low field. The C-1 carbon, attached to the nitrogen, would appear at a more moderate chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for (2,2,3,3-tetrafluoropropyl)hydrazine

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -NH₂ | ~2.5-4.0 (broad) | Singlet (broad) | N/A |

| ¹H | -NH- | ~3.5-5.0 (broad) | Singlet (broad) | N/A |

| ¹H | -CH₂- (C1) | ~3.2 | Triplet of triplets (tt) | ³JHH, ³JHF |

| ¹H | -CF₂H (C3) | ~5.8-6.2 | Triplet of triplets (tt) | ²JHF (~50-60 Hz), ³JHF (~4-6 Hz) |

| ¹³C | C1 (-CH₂-) | ~50-60 | Singlet | N/A |

| ¹³C | C2 (-CF₂-) | ~115-125 (t) | Triplet | ¹JCF (~240-260 Hz) |

| ¹³C | C3 (-CF₂H) | ~110-120 (t) | Triplet | ¹JCF (~240-260 Hz) |

¹⁹F NMR is exceptionally sensitive for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.govnih.gov For (2,2,3,3-tetrafluoropropyl)hydrazine, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two inequivalent difluoro groups (-CH₂F ₂- and -CF ₂H).

The fluorine atoms on C-2 would appear as a complex multiplet due to coupling with the fluorine atoms on C-3 (³JFF) and the protons on C-1 (³JHF). The fluorine atoms on C-3 would also show a complex pattern, coupling with the geminal proton (²JHF) and the fluorine atoms on C-2 (³JFF). The large magnitude of fluorine-fluorine and fluorine-proton coupling constants provides definitive structural confirmation. huji.ac.il

Table 2: Predicted ¹⁹F NMR Data for (2,2,3,3-tetrafluoropropyl)hydrazine

| Position | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Coupling Interactions |

|---|---|---|---|

| -CF₂- (C2) | ~ -115 to -125 | Multiplet | ³JFF, ³JHF |

| -CF₂H (C3) | ~ -135 to -145 | Doublet of triplets (dt) | ²JHF, ³JFF |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Assignment and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are complementary and are used to identify functional groups and study non-covalent interactions like hydrogen bonding. nih.govnih.gov

The FT-IR and Raman spectra of (2,2,3,3-tetrafluoropropyl)hydrazine would be dominated by characteristic vibrations. The N-H stretching vibrations of the hydrazine group are expected in the 3200-3400 cm⁻¹ region. The position and shape of these bands can indicate the extent of intermolecular hydrogen bonding. C-H stretching of the CH₂ group would appear around 2850-2960 cm⁻¹, while the C-H stretch of the CF₂H group would be at a higher frequency. The most intense bands in the FT-IR spectrum are expected to be the C-F stretching vibrations, typically found in the 1000-1350 cm⁻¹ region. researchgate.net

Table 3: Predicted Vibrational Frequencies for (2,2,3,3-tetrafluoropropyl)hydrazine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H Stretch | -NH₂ / -NH- | 3200-3400 | Medium / Medium |

| C-H Stretch | -CH₂- / -CF₂H | 2850-3000 | Medium / Strong |

| N-H Bend | -NH₂ | 1590-1650 | Medium-Strong / Weak |

| C-F Stretch | -CF₂- | 1000-1350 | Very Strong / Weak |

| N-N Stretch | -NH-NH₂ | 1000-1200 | Weak-Medium / Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the unambiguous determination of the elemental formula. The calculated monoisotopic mass of (2,2,3,3-tetrafluoropropyl)hydrazine, C₃H₆F₄N₂, is 146.0467 g/mol .

In addition to molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk Under electron ionization (EI), the molecular ion ([M]⁺˙) would be observed. Subsequent fragmentation is predictable based on bond strengths and the stability of the resulting fragments. libretexts.org Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C1-C2 bond is highly probable, leading to the formation of a stable, resonance-delocalized [CH₂NHNH₂]⁺ ion.

Cleavage of the N-N bond: This would result in [C₃H₃F₄]⁺ and [NH₂]⁺˙ fragments.

Loss of neutral fragments: Sequential loss of HF or other small neutral molecules from the fluorinated chain is also a possible pathway. nih.gov

Table 4: Predicted HRMS Fragments for (2,2,3,3-tetrafluoropropyl)hydrazine

| m/z (Predicted) | Proposed Fragment Ion Formula | Proposed Structure / Origin |

|---|---|---|

| 146.0467 | [C₃H₆F₄N₂]⁺˙ | Molecular Ion |

| 127.0257 | [C₃H₄F₃N₂]⁺ | [M - H - F]⁺ |

| 115.0284 | [C₃H₄F₃]⁺ | Cleavage of C-N bond, loss of N₂H₂ |

| 45.0453 | [CH₅N₂]⁺ | [CH₂NHNH₂]⁺ (Alpha-cleavage) |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Packing

While specific X-ray crystallography data for (2,2,3,3-tetrafluoropropyl)hydrazine is not publicly available, the probable solid-state structure can be inferred from known structures of similar hydrazine derivatives. researchgate.netmdpi.com X-ray diffraction analysis of a suitable single crystal would reveal precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are formed)

However, should a chiral derivative be synthesized—for instance, by introducing a stereocenter on the alkyl chain or by substitution on one of the nitrogen atoms to create a stereogenic center—then chiroptical spectroscopy would become an indispensable tool. mertenlab.de The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the absolute configuration of the stereocenter, often aided by quantum chemical calculations. nih.gov

Theoretical and Computational Investigations of 2,2,3,3 Tetrafluoropropyl Hydrazine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of (2,2,3,3-tetrafluoropropyl)hydrazine. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Methods like DFT, using functionals such as B3LYP, have proven effective in optimizing geometries and assessing the molecular properties of hydrazine (B178648) derivatives. imist.maimist.ma

For (2,2,3,3-tetrafluoropropyl)hydrazine, these calculations can elucidate key parameters that govern its stability and reactivity. The electronic configuration, characterized by the distribution of electrons, significantly influences the molecule's behavior. imist.ma Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Furthermore, these computational approaches can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular interactions like hyperconjugation. mdpi.com Studies on related fluorinated hydrazides and hydrazones show that the introduction of fluorine atoms significantly alters these electronic properties. researchgate.net For instance, the high electronegativity of fluorine atoms in the tetrafluoropropyl group is expected to induce a strong negative inductive effect, influencing the electron density on the hydrazine moiety.

Table 1: Predicted Electronic Properties of (2,2,3,3-tetrafluoropropyl)hydrazine using DFT (Note: These are illustrative values based on typical results for similar fluorinated compounds calculated with DFT/B3LYP methods.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ +1.2 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 8.7 eV | A large gap suggests high kinetic stability and low reactivity. researchgate.net |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |

| Global Electrophilicity Index (ω) | ~ 2.1 eV | Measures the electrophilic nature of the compound. researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the (2,2,3,3-tetrafluoropropyl)hydrazine molecule arises from the rotation around its single bonds, leading to various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the Potential Energy Surface (PES). mdpi.comnih.gov The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. mdpi.comnih.govrsc.org

Theoretical conformational analysis can be performed by systematically rotating the dihedral angles of the molecule and calculating the energy at each step. mdpi.com For (2,2,3,3-tetrafluoropropyl)hydrazine, key rotations would occur around the C-C and C-N bonds of the propyl-hydrazine chain. The presence of the bulky and highly electronegative tetrafluoro group introduces significant steric and electronic effects that dictate conformational preferences. researchgate.net For example, the gauche effect, a stereoelectronic phenomenon observed in 1,2-difluoroethane, could influence the dihedral angles of the fluorinated carbon backbone. researchgate.net

Mapping the PES helps to identify not only the stable conformers but also the transition states that connect them, providing the energy barriers for conformational changes. umn.edu Studies on similar long-chain molecules and hydrazine derivatives show that the most stable conformations often minimize steric hindrance and optimize stabilizing intramolecular interactions, such as hydrogen bonds. nih.govwayne.edu In (2,2,3,3-tetrafluoropropyl)hydrazine, intramolecular hydrogen bonding between the hydrazine protons and the fluorine atoms might occur, which can be detected and quantified using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. nih.gov

**4.3. Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are ideal for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solution. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the study of dynamic processes and intermolecular interactions. researchgate.net

For (2,2,3,3-tetrafluoropropyl)hydrazine, an MD simulation would typically place one or more solute molecules in a box filled with solvent molecules (e.g., water) and track their trajectories. This approach provides insights into how the solute interacts with the solvent, affecting properties like solubility, diffusion, and the local solvent structure. The hydrazine group is capable of forming hydrogen bonds with water, while the fluorinated alkyl chain is hydrophobic. Simulations of hydrazine in water have been performed to understand its impact on the properties of the solution. researchgate.netuni-paderborn.de

The tetrafluoropropyl group would significantly influence these interactions. Fluorinated alcohols like hexafluoroisopropanol are known to aggregate in aqueous solutions, and similar self-association or interactions with other hydrophobic species might be observed for (2,2,3,3-tetrafluoropropyl)hydrazine. nih.gov MD simulations can also reveal the formation and lifetime of hydrogen bonds between the hydrazine moiety and surrounding water molecules, and how these bonds are affected by the bulky, fluorinated substituent. nih.gov Such simulations are crucial for understanding how the molecule behaves in a biological or industrial environment.

**4.4. Prediction of Spectroscopic Signatures from First Principles

First-principles calculations can accurately predict various spectroscopic signatures, which is invaluable for identifying and characterizing unknown compounds. psi-k.net For (2,2,3,3-tetrafluoropropyl)hydrazine, predicting its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra is particularly useful.

NMR chemical shifts can be calculated with high accuracy using quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.net These calculations provide theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov Given the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an especially powerful technique for characterizing organofluorine compounds. numberanalytics.comnumberanalytics.com Theoretical predictions can help assign the peaks in an experimental spectrum to specific atoms in the molecule. mdpi.com

Vibrational frequencies from IR spectroscopy can also be computed. epstem.net These calculations identify the normal modes of vibration and their corresponding frequencies and intensities. Comparing the computed spectrum with an experimental one can confirm the molecular structure and the presence of specific functional groups. For (2,2,3,3-tetrafluoropropyl)hydrazine, characteristic vibrational modes would include N-H stretching and bending, C-H stretching, and strong C-F stretching frequencies.

Table 2: Illustrative Predicted NMR Chemical Shifts for (2,2,3,3-tetrafluoropropyl)hydrazine (Note: These are representative chemical shift ranges based on calculations for analogous organofluorine compounds.)

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | -NH₂ | 3.5 - 4.5 |

| -CH₂- | 3.0 - 3.8 | |

| -CHF₂ | 5.8 - 6.5 (triplet of triplets) | |

| ¹³C | -CH₂- | 45 - 55 |

| -CF₂- | 110 - 120 (triplet) | |

| -CHF₂ | 115 - 125 (triplet of triplets) | |

| ¹⁹F | -CF₂- | -110 to -125 |

| -CHF₂ | -135 to -150 |

Analysis of Fluorination Effects on Molecular Orbitals and Reactivity

The substitution of hydrogen with fluorine has profound effects on a molecule's properties, a phenomenon well-documented in fluorine chemistry. nih.govmdpi.com In (2,2,3,3-tetrafluoropropyl)hydrazine, the four fluorine atoms significantly alter the electronic landscape compared to a non-fluorinated analogue.

The primary influence of fluorine is its high electronegativity, which causes a strong electron-withdrawing inductive effect (-I effect). This effect propagates along the carbon chain, pulling electron density away from the hydrazine moiety. This withdrawal of electron density stabilizes the molecule by lowering the energy of the molecular orbitals. researchgate.net Specifically, the energy of the HOMO is expected to be significantly lowered, making the molecule less susceptible to oxidation and a poorer electron donor. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2,2,3,3 Tetrafluoropropyl Hydrazine

Nucleophilic Reactivity and Derivatization Pathways

The hydrazine (B178648) functional group is characterized by the presence of lone pairs of electrons on the adjacent nitrogen atoms, bestowing it with nucleophilic character. However, in (2,2,3,3-tetrafluoropropyl)hydrazine, the strongly electron-withdrawing nature of the tetrafluoropropyl group is expected to decrease the electron density on the nitrogen atoms, thereby modulating its nucleophilicity compared to unsubstituted hydrazine. researchgate.net

A primary and extensively studied derivatization pathway for hydrazines is the condensation reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. nih.govlibretexts.orglibretexts.orgfiveable.me This reaction typically proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. For (2,2,3,3-tetrafluoropropyl)hydrazine, this reaction would lead to the formation of (2,2,3,3-tetrafluoropropyl)hydrazones. These fluorinated hydrazones are valuable synthetic intermediates, serving as precursors for a variety of heterocyclic compounds and other complex organic molecules. nih.govmdpi.com The formation of hydrazones is often catalyzed by acid and is a reversible reaction. researchgate.net

The general mechanism for hydrazone formation is depicted below:

Step 1: Nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon.

Step 2: Proton transfer to form a tetrahedral intermediate.

Step 3: Protonation of the hydroxyl group.

Step 4: Elimination of a water molecule to form the C=N double bond of the hydrazone.

The table below summarizes typical derivatization reactions involving hydrazines.

| Reaction Type | Reactant | Product | Conditions |

| Hydrazone Formation | Aldehyde or Ketone | Hydrazone | Acid or Base Catalysis fiveable.me |

| Acylation | Acyl Halide or Anhydride | Acylhydrazide | Base |

| Sulfonylation | Sulfonyl Chloride | Sulfonylhydrazide | Base |

| Alkylation | Alkyl Halide | Alkylhydrazine | Base |

These derivatization reactions are crucial for synthesizing a diverse range of molecules. For instance, hydrazine derivatives are used to enhance the sensitivity of analysis in techniques like liquid chromatography-tandem mass spectrometry. nih.gov The reaction with acetone (B3395972) is also a known derivatization method for hydrazine. chrom-china.com

Redox Chemistry and Electron Transfer Mechanisms

Hydrazine and its derivatives are well-known for their reducing properties. commonorganicchemistry.com The oxidation of hydrazine typically yields dinitrogen (N₂) and water, a thermodynamically favorable process. organic-chemistry.org The (2,2,3,3-tetrafluoropropyl)hydrazine is also expected to act as a reducing agent, although its redox potential would be influenced by the electronic effects of the fluorinated substituent.

The oxidation of hydrazines can proceed through single-electron transfer (SET) mechanisms, generating radical intermediates. nih.gov For example, photocatalytic systems using transition metals can initiate SET from a hydrazine derivative to generate radical species that can then engage in further reactions. nih.gov The presence of the tetrafluoroalkyl group may influence the stability and subsequent reaction pathways of these radical intermediates.

In certain contexts, the oxidation of hydrazones, derived from hydrazines, can lead to the formation of diazo compounds. These diazo intermediates can then undergo further transformations, such as denitrogenative hydrofluorination. rsc.org

The table below lists some metal ions that can theoretically be reduced by hydrazine in acidic solution, based on a comparison of standard reduction potentials. vaia.com

| Metal Ion | Standard Reduction Potential (V) | Can be reduced by Hydrazine (E⁰ = +0.76 V) |

| Fe²⁺ | -0.44 | Yes |

| Sn²⁺ | -0.14 | Yes |

| Cu²⁺ | +0.34 | Yes |

| Ag⁺ | +0.80 | No |

| Cr³⁺ | -0.74 | Yes |

| Co³⁺ | +1.82 | No |

Cycloaddition Reactions and Formation of Fluorinated Heterocyclic Compounds

(2,2,3,3-Tetrafluoropropyl)hydrazine serves as a valuable precursor for the synthesis of fluorinated heterocyclic compounds. A common strategy involves the initial conversion of the hydrazine to a hydrazone, which can then participate in cycloaddition reactions. sci-hub.se Pyrazoles, a class of five-membered nitrogen-containing heterocycles, are frequently synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or through [3+2] cycloaddition reactions. nih.govolemiss.eduresearchgate.net

The general approach for pyrazole (B372694) synthesis from a hydrazine involves reaction with a suitable 1,3-dielectrophile. The presence of the 2,2,3,3-tetrafluoropropyl group on the hydrazine introduces fluorine into the final heterocyclic structure, which can significantly alter the compound's physical, chemical, and biological properties. olemiss.edu

For instance, fluorinated pyrazoles can be synthesized via:

Condensation: Reaction of (2,2,3,3-tetrafluoropropyl)hydrazine with a β-diketone.

[3+2] Cycloaddition: Reaction of a hydrazone derived from (2,2,3,3-tetrafluoropropyl)hydrazine with an alkyne. sci-hub.seresearchgate.net These reactions can be influenced by solvent choice, leading to different isomers. rsc.org

Multi-component reactions: Three-component reactions involving a fluoroalkylamine (which can be derived from the corresponding hydrazine), sodium nitrite, and an electron-deficient alkyne can yield fluorinated pyrazoles. rsc.org

The mechanism of these cycloadditions can be complex, potentially proceeding through concerted or stepwise pathways. mdpi.comescholarship.orgnih.gov The high polarity of fluorinated reactants can favor stepwise mechanisms involving zwitterionic intermediates. mdpi.com

Role as a Reducing Agent or Ligand in Catalytic Systems

Beyond its fundamental reactivity, (2,2,3,3-tetrafluoropropyl)hydrazine has potential applications in catalysis, both as a reducing agent and as a ligand for transition metals.

As a reducing agent , hydrazine and its hydrate (B1144303) are widely used in organic synthesis, for example, in the Wolff-Kishner reduction to convert carbonyls into alkanes. libretexts.orglibretexts.orgfiveable.mepressbooks.pub They are also employed for the reduction of nitro groups to amines. organic-chemistry.orgmdpi.com (2,2,3,3-Tetrafluoropropyl)hydrazine could be used in similar transformations, offering a fluorinated alternative that might provide different selectivity or reaction kinetics. Hydrazine can also act as a hydrogen source in catalytic hydrogenation reactions. organic-chemistry.org

As a ligand , the nitrogen atoms of the hydrazine moiety can coordinate to transition metal centers. chemistryjournal.netnih.govmdpi.comdntb.gov.ua The coordination chemistry of hydrazine itself is well-established, forming stable complexes with various metals. nih.gov The presence of the bulky and electron-withdrawing 2,2,3,3-tetrafluoropropyl group would modify the steric and electronic properties of (2,2,3,3-tetrafluoropropyl)hydrazine as a ligand compared to unsubstituted hydrazine. This could influence the stability, structure, and catalytic activity of the resulting metal complexes. nih.gov For example, hydrazine can act as a coordinating and reducing agent in the synthesis of metal-containing nanoparticles. nih.gov

The table below shows examples of transition metals that form complexes with hydrazine-derived ligands.

| Metal | Ligand Type | Application | Reference |

| Copper(II) | Aroylhydrazones | Coordination Chemistry Study | dntb.gov.ua |

| Various | Hydrazone Schiff base | Catalytic/Antimicrobial Activities | mdpi.com |

| Mn, Zn | Hydrazine | Synthesis of Telluromercurates | nih.gov |

| Fe, Cr, Ti, V, Th, Mo, W | Hydrazone | Spectral and Thermal Studies | chemistryjournal.net |

Studies on Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the mechanistic pathways of chemical transformations involving (2,2,3,3-tetrafluoropropyl)hydrazine. Kinetic studies on the reactions of various hydrazines have been performed to determine their nucleophilicity parameters. researchgate.net Such studies show that the reactivity of hydrazines can be quantified and compared, although a direct search for the α-effect in hydrazine reactivity has been described as "futile". researchgate.net

Kinetic methods have been developed for the determination of hydrazines by monitoring their reactions with reagents like 1-fluoro-2,4-dinitrobenzene. nih.gov The rates of these reactions are dependent on factors such as pH and the structure of the hydrazine. Detailed kinetic modeling has also been applied to understand the decomposition of hydrazine, which is crucial for its use as a propellant. nasa.govmdpi.com

Applications of 2,2,3,3 Tetrafluoropropyl Hydrazine in Advanced Chemical Synthesis and Materials Science

Strategic Utilization as a Fluorinated Building Block in Complex Molecule Synthesis

The incorporation of fluorine into organic molecules is a widely recognized strategy for modulating their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity. As such, fluorinated building blocks are invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Hydrazine (B178648), (2,2,3,3-tetrafluoropropyl)- serves as a bifunctional reagent, offering both a nucleophilic hydrazine group and a tetrafluoropropyl tail.

The hydrazine moiety can participate in a variety of classical organic reactions to construct heterocyclic systems. For instance, it can be reacted with diketones, ketoesters, or other suitable precursors to form fluorinated pyrazoles, pyridazines, and other nitrogen-containing heterocycles. These fluorinated heterocycles are core structures in many bioactive compounds. The (2,2,3,3-tetrafluoropropyl) group, in this context, imparts unique properties to the final molecule.

Table 1: Potential Heterocyclic Scaffolds from (2,2,3,3-tetrafluoropropyl)hydrazine

| Reactant | Resulting Heterocycle | Potential Application Areas |

|---|---|---|

| 1,3-Diketone | Pyrazole (B372694) | Pharmaceuticals, Agrochemicals |

| γ-Ketoester | Pyridazinone | Cardiovascular drugs |

Research on similar fluorinated hydrazines has demonstrated their utility in creating complex molecular architectures. For example, the synthesis of fluorinated tripeptides has been achieved using fluorinated hydrazones derived from related compounds, highlighting the potential of (2,2,3,3-tetrafluoropropyl)hydrazine in peptide and peptidomimetic chemistry.

Precursor to Specialty Fluorinated Polymers and Advanced Functional Materials

Fluoropolymers are a class of materials known for their exceptional thermal stability, chemical resistance, and low surface energy. While large-scale fluoropolymers like polytetrafluoroethylene (PTFE) are produced from simple gaseous monomers, the introduction of specialized functional groups can lead to advanced materials with tailored properties.

Hydrazine, (2,2,3,3-tetrafluoropropyl)- can be envisioned as a monomer or a modifying agent in the synthesis of specialty polymers. The hydrazine group can be used to form polyhydrazides through condensation with diacyl chlorides, which can then be converted to polyoxadiazoles, a class of high-performance polymers. The tetrafluoropropyl group would be incorporated into the polymer backbone, enhancing its thermal stability and imparting hydrophobicity.

Table 2: Potential Polymer Architectures Incorporating the (2,2,3,3-tetrafluoropropyl) Moiety

| Polymer Class | Synthetic Route | Key Properties |

|---|---|---|

| Polyhydrazide | Polycondensation with diacyl chlorides | High thermal stability, good mechanical properties |

| Polyoxadiazole | Cyclodehydration of polyhydrazides | Enhanced thermal and chemical resistance |

Furthermore, the reactivity of the hydrazine group could be exploited to graft the (2,2,3,3-tetrafluoropropyl) moiety onto the surface of other polymers, thereby modifying their surface properties to create hydrophobic or oleophobic coatings.

Development of Novel Reagents and Catalytic Systems in Organic Synthesis

Hydrazine derivatives have a rich history in the development of synthetic reagents, most notably in the form of hydrazones and as precursors to diazo compounds. The unique electronic properties of the (2,2,3,3-tetrafluoropropyl) group can be expected to influence the reactivity of such reagents.

For instance, hydrazones formed from (2,2,3,3-tetrafluoropropyl)hydrazine and various aldehydes or ketones could serve as substrates in asymmetric catalysis or as precursors to fluorinated carbenes for cyclopropanation reactions. The electron-withdrawing nature of the fluorinated alkyl chain would likely impact the stability and reactivity of these intermediates.

In the realm of catalysis, hydrazine derivatives can act as ligands for transition metals, forming catalysts for a variety of transformations. Metal complexes of Schiff bases derived from fluorinated hydrazines have been shown to possess catalytic activity in oxidation reactions. It is conceivable that complexes of (2,2,3,3-tetrafluoropropyl)hydrazine could be developed for similar or novel catalytic applications, with the fluorinated substituent potentially enhancing catalyst stability and modulating its electronic properties.

Design and Synthesis of Fluorinated Ligands for Coordination Chemistry

Hydrazine, (2,2,3,3-tetrafluoropropyl)- can be readily converted into a variety of multidentate ligands. For example, condensation with 2-pyridinecarboxaldehyde would yield a bidentate N,N-ligand. Further elaboration of the hydrazine moiety could lead to tridentate or tetradentate ligands.

Table 3: Representative Ligand Types Derivable from (2,2,3,3-tetrafluoropropyl)hydrazine

| Ligand Type | Synthetic Precursor | Potential Metal Coordination |

|---|---|---|

| Schiff Base | Aldehydes/Ketones | Transition metals (e.g., Cu, Ni, Co) |

| Pyrazole-based | 1,3-Diketones | Lanthanides, Transition metals |

The presence of the (2,2,3,3-tetrafluoropropyl) group in these ligands would be expected to confer several advantageous properties to the resulting metal complexes. These include increased volatility, which is beneficial for applications in chemical vapor deposition, and enhanced solubility in fluorinated solvents. The electron-withdrawing nature of the fluorinated group can also tune the redox potential of the metal center, which is crucial for applications in catalysis and materials science.

Synthesis and Characterization of Derivatives and Analogues of 2,2,3,3 Tetrafluoropropyl Hydrazine

Synthetic Approaches to Substituted (2,2,3,3-tetrafluoropropyl)hydrazines

The synthesis of substituted derivatives of (2,2,3,3-tetrafluoropropyl)hydrazine would likely follow established methodologies for hydrazine (B178648) derivatization. A primary and highly versatile route involves the condensation reaction with carbonyl compounds.

The reaction of (2,2,3,3-tetrafluoropropyl)hydrazine with a variety of aldehydes and ketones would be expected to yield the corresponding (2,2,3,3-tetrafluoropropyl)hydrazones. This reaction, a cornerstone of hydrazone synthesis, proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. The general mechanism for hydrazone formation is a well-understood process in organic chemistry. nih.govnih.govlibretexts.orglumenlearning.comlibretexts.org

Another potential synthetic avenue is the N-alkylation or N-arylation of the parent hydrazine. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the formation of complex mixtures. A more controlled approach often involves the use of protected hydrazine derivatives. For instance, a trifluoroacetyl group can be used as a protecting group, which can be subsequently removed after alkylation. wikipedia.org The use of specific catalysts, such as copper or palladium compounds, can facilitate the coupling of aryl halides with hydrazides to form N-aryl derivatives. organic-chemistry.org

Furthermore, the synthesis of heterocyclic derivatives containing the (2,2,3,3-tetrafluoropropyl)hydrazino moiety is a plausible area of exploration. Reactions with dicarbonyl compounds or other suitable bifunctional electrophiles could lead to the formation of pyrazoles, pyridazines, or other nitrogen-containing heterocycles. bohrium.com The synthesis of 1,2,4-triazine (B1199460) derivatives, for example, can be achieved through the condensation of hydrazines with appropriate precursors. mdpi.com

Impact of Structural Modifications on Reactivity Profiles and Selectivity

The introduction of the (2,2,3,3-tetrafluoropropyl) group is anticipated to significantly influence the reactivity of the hydrazine and its derivatives. The strong electron-withdrawing nature of the tetrafluoroalkyl group would decrease the nucleophilicity of the nitrogen atoms compared to non-fluorinated analogues. This would likely affect the rates of reactions such as hydrazone formation and acylation.

Chemo- and Regioselectivity in Derivative Formation

In reactions involving (2,2,3,3-tetrafluoropropyl)hydrazine with multifunctional molecules, chemo- and regioselectivity would be critical considerations. The reduced nucleophilicity of the hydrazine due to the fluorinated substituent could be exploited to achieve selective reactions. For instance, in a molecule containing both an aldehyde and a ketone, the more reactive aldehyde would be expected to preferentially react with the sterically and electronically demanding (2,2,3,3-tetrafluoropropyl)hydrazine.

For unsymmetrical ketones, the formation of E/Z isomers of the resulting hydrazones is possible. The stereochemical outcome would be influenced by the steric bulk of the substituents on the ketone and the fluorinated propyl chain.

In the case of N-alkylation or N-arylation, regioselectivity becomes a key issue. The two nitrogen atoms of the hydrazine are not equivalent. The nitrogen atom further from the electron-withdrawing tetrafluoropropyl group (Nβ) would be expected to be more nucleophilic and thus more likely to be the site of initial substitution. However, reaction conditions, including the nature of the electrophile and the solvent, could influence this selectivity.

Exploration of Structure-Property Relationships in Analogues

The properties of analogues of (2,2,3,3-tetrafluoropropyl)hydrazine would be intrinsically linked to their molecular structure. The incorporation of the tetrafluoroalkyl group is known to impact several key physicochemical properties.

Data Table: Predicted Physicochemical Properties of (2,2,3,3-tetrafluoropropyl)hydrazine Analogues

| Analogue Type | Predicted Property Change (Compared to non-fluorinated analogue) | Rationale |

| Hydrazones | Increased lipophilicity | The fluorinated alkyl chain significantly increases the non-polar character of the molecule. |

| Altered boiling point | The changes in molecular weight and intermolecular forces due to the fluorine atoms will affect the boiling point. | |

| Modified spectral properties (NMR, IR) | The strong electronegativity of fluorine will cause characteristic shifts in 1H, 13C, and 19F NMR spectra and influence vibrational frequencies in the IR spectrum. | |

| Acylhydrazides | Increased acidity of N-H protons | The inductive effect of the tetrafluoropropyl group will make the amide protons more acidic. |

| Potential for altered biological activity | Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. | |

| Heterocyclic Derivatives | Enhanced thermal stability | Fluorinated organic compounds often exhibit increased thermal stability. |

| Modified electronic properties | The electron-withdrawing nature of the substituent will influence the electronic distribution within the heterocyclic ring system. |

This table is based on general principles of fluorine chemistry and provides predicted trends. Experimental data for specific (2,2,3,3-tetrafluoropropyl)hydrazine analogues is required for confirmation.

Future Research Directions and Emerging Opportunities for 2,2,3,3 Tetrafluoropropyl Hydrazine

Unexplored Reactivity Manifolds and Novel Synthetic Transformations

The reactivity of (2,2,3,3-tetrafluoropropyl)hydrazine is anticipated to be a rich field of study, influenced by the interplay between the nucleophilic hydrazine (B178648) moiety and the electron-withdrawing tetrafluoropropyl group. The hydrazine functional group is well-known for its nucleophilicity and its reactions with carbonyl compounds to form hydrazones. wikipedia.org However, the presence of the fluorine atoms is expected to significantly modulate this reactivity.

The electron-withdrawing nature of the tetrafluoroalkyl chain likely decreases the basicity and nucleophilicity of the adjacent nitrogen atoms compared to non-fluorinated alkylhydrazines. nih.gov This attenuated reactivity could be harnessed for selective transformations where over-reactivity of the hydrazine is a concern. Conversely, the fluorine atoms may also activate the C-H bonds on the propyl chain for specific functionalization reactions.

Future research could focus on systematically quantifying the nucleophilicity of each nitrogen atom in (2,2,3,3-tetrafluoropropyl)hydrazine. This would enable the development of selective N-alkylation, N-arylation, and acylation protocols. Furthermore, the exploration of its oxidation chemistry could lead to novel fluorinated azo compounds or other unique nitrogen-rich fluorinated structures. The synthesis of fluorinated hydrazones from this hydrazine is a promising area, as fluorinated hydrazones are valuable precursors to a variety of nitrogen-containing heterocycles. nih.govrsc.org

| Reaction Type | Potential Reagents | Expected Product Class | Potential Advantages |

| Selective N-Alkylation | Alkyl halides, Phase-transfer catalysts | Mono- or Di-alkylated fluorinated hydrazines | Controlled functionalization |

| Acylation | Acid chlorides, Anhydrides | Fluorinated hydrazides | Precursors for heterocycles |

| Condensation | Aldehydes, Ketones | Fluorinated hydrazones | Building blocks for pyrazoles, etc. nih.gov |

| Oxidation | Mild oxidizing agents | Fluorinated azo compounds | Novel materials, ligands |

| C-H Activation | Transition metal catalysts | Functionalized tetrafluoropropyl chain | Late-stage modification |

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. taylorfrancis.combenthamdirect.com The use of fluorinated building blocks in MCRs is a growing area of interest for the rapid generation of libraries of fluorinated compounds. ingentaconnect.combenthamdirect.com (2,2,3,3-tetrafluoropropyl)hydrazine is an ideal candidate for integration into various MCRs.

For instance, in Ugi or Passerini-type reactions, which traditionally involve an amine component, the substitution of (2,2,3,3-tetrafluoropropyl)hydrazine could lead to novel, highly functionalized fluorinated peptide mimics or other complex adducts. Its participation in MCRs for the synthesis of heterocyclic scaffolds like pyrimidines, pyridines, and benzimidazoles is also a promising avenue. taylorfrancis.com The tetrafluoropropyl group would be strategically embedded in the final product, likely imparting unique conformational constraints and physicochemical properties.

Research in this area would involve screening (2,2,3,3-tetrafluoropropyl)hydrazine in a variety of known MCRs to assess its reactivity and compatibility. This could be followed by the development of novel MCRs specifically designed to leverage the unique electronic properties of this fluorinated hydrazine.

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of novel molecules like (2,2,3,3-tetrafluoropropyl)hydrazine. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into its molecular geometry, electronic structure, and reaction energetics. emerginginvestigators.org

Specifically, computational modeling can be employed to:

Predict Reactivity: Calculate the pKa values of the hydrazine nitrogens and the bond dissociation energies of the N-H and C-H bonds to anticipate reaction pathways.

Elucidate Reaction Mechanisms: Model the transition states of potential reactions to understand the factors controlling selectivity and reactivity. github.io

Simulate Spectroscopic Properties: Predict NMR and IR spectra to aid in the characterization of new compounds derived from (2,2,3,3-tetrafluoropropyl)hydrazine.

Design Novel Ligands: The conformational preferences and electronic properties of metal complexes involving this hydrazine as a ligand could be modeled, guiding the design of new catalysts or materials.

The accurate modeling of fluorine-containing compounds can be challenging due to the high electronegativity and polarizability of fluorine. nih.gov Therefore, a key research direction will be the application and development of computational methods that can accurately capture the subtle electronic effects of the tetrafluoropropyl group.

Potential in Sustainable Chemistry and Resource Efficiency

The principles of sustainable chemistry encourage the development of chemical processes that are efficient, minimize waste, and use resources responsibly. rsc.orgworktribe.com Organofluorine chemistry faces particular challenges in this regard, given that the ultimate source of fluorine is the finite mineral fluorspar. rsc.orgworktribe.com

Research into the synthesis and applications of (2,2,3,3-tetrafluoropropyl)hydrazine can contribute to sustainable chemistry in several ways:

Atom Economy: Developing highly efficient, catalytic methods for the synthesis and functionalization of this hydrazine will be crucial.

Design for Durability and Efficacy: The incorporation of the tetrafluoropropyl group may lead to the development of more robust and effective pharmaceuticals or agrochemicals. ingentaconnect.com This could translate to lower required doses and a reduced environmental footprint.

Greener Synthetic Routes: Exploring the use of greener solvents and catalysts in reactions involving (2,2,3,3-tetrafluoropropyl)hydrazine aligns with the goals of sustainable chemistry. numberanalytics.comnumberanalytics.com

Future work should focus on life cycle assessments of processes involving this compound and on exploring recycling strategies for fluorine-containing byproducts.

Bridging Fundamental Chemical Research with Targeted Synthetic Challenges

A key driver for fundamental chemical research is its potential to solve complex synthetic problems. The study of (2,2,3,3-tetrafluoropropyl)hydrazine can bridge fundamental investigations of reactivity and structure with targeted applications.

One significant challenge in medicinal chemistry is the late-stage fluorination of complex drug candidates. pharmtech.com While direct fluorination can be difficult, the incorporation of a small, fluorinated building block like (2,2,3,3-tetrafluoropropyl)hydrazine could provide an alternative strategy. For example, it could be used as a handle to introduce fluorine into a molecule, which is then elaborated into the final target.

Furthermore, the unique combination of a high-energy hydrazine moiety and a stable fluorinated group may find applications in materials science, for example, in the development of new energetic materials or as a component in advanced polymers. The fundamental understanding of its chemistry is the first step toward realizing these applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.